Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXLQFDZXGYVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of cis-4-aminocyclohexylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with varied biological activities.
Biological Research
Anticancer Properties
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, though further research is needed to fully understand its efficacy and mechanism of action against various pathogens.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This characteristic makes it valuable as a chemical probe in biological studies .
Pharmaceutical Development
Drug Design and Development
Due to its ability to interact with various biological targets, including neurotransmitter receptors, this compound is being explored for its therapeutic potential in drug development. Its structural features allow for significant interactions with these targets, which could lead to the development of novel therapeutics for treating conditions such as cancer and neurological disorders.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Study : In vitro assays demonstrated that treatment with this compound resulted in significant cell cycle arrest in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.
- Antimicrobial Evaluation : Initial screenings indicated some level of antimicrobial activity; however, detailed mechanistic studies are required to validate these findings and explore potential clinical applications.
- Enzyme Inhibition Assays : Studies have confirmed that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its utility as a research tool .
Mechanism of Action
The mechanism of action of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cis-4-aminocyclohexyl group.
Cyclohexylmethyl carbamate: Contains a cyclohexylmethyl group instead of the benzyl group.
N-Benzyl-N-methylcarbamate: Features a methyl group in place of the cis-4-aminocyclohexyl group.
Uniqueness
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is unique due to the presence of both the benzyl and cis-4-aminocyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Biological Activity
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a carbamate derivative with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound's unique structure enables it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : Approximately 249.35 g/mol
- CAS Number : 149423-70-1
The structure incorporates a benzyl group attached to a cis-4-aminocyclohexyl moiety, which contributes to its biological activity. The compound's hydrophilicity suggests good gastrointestinal absorption and membrane permeability, indicating its potential for oral bioavailability in therapeutic applications .
This compound primarily functions as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for anticancer therapies .
Biological Activity
Research has identified several key biological activities associated with this compound:
-
Anticancer Properties :
- Inhibition of CDKs leads to reduced proliferation of cancer cells.
- Induces apoptosis through modulation of cell signaling pathways.
-
Neurotransmitter Interaction :
- Potential interactions with neurotransmitter receptors may contribute to its pharmacological profile, although more research is needed to clarify these effects .
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific mechanisms and efficacy require further investigation .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | C₁₄H₁₉NO₃ | 0.98 |
| Benzyl (3-hydroxycyclohexyl)carbamate | C₁₄H₁₉NO₃ | 0.98 |
| Benzyl (cis-4-amino-cyclohexyl)carbamate | C₁₄H₁₉N₂O₂ | 0.94 |
| Benzyl (6-hydroxyhexyl)carbamate | C₁₅H₂₃NO₂ | 0.93 |
| Bis(4-amino-cyclohexyl)methyl carbamate | C₁₄H₂₇N₃O₂ | 0.92 |
The structural features of this compound distinguish it from its analogs, particularly its specific configuration around the cyclohexane ring and unique substituents that enhance its biological activity profile .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis and Optimization :
- Various synthetic routes have been developed to optimize yield and purity, allowing for detailed biological testing .
-
In vitro Studies :
- In vitro assays demonstrated that the compound effectively inhibits CDK activity in cancer cell lines, leading to significant reductions in cell viability .
- Potential Therapeutic Applications :
Q & A
Q. What are the standard synthetic routes for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate, and how can low yields be addressed?
The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting tert-butyl ((1r,4r)-4-formylcyclohexyl)methylcarbamate with benzyl chloroformate (Cbz-Cl) in the presence of a base like N-methylmorpholine (NMM). After activation at low temperatures (-20°C), the product is isolated via vacuum concentration, filtration, and washing with solvents like tert-butyl methyl ether (TBME) . Low yields (e.g., 25% in some cases) may arise from steric hindrance or competing side reactions. Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., using excess Cbz-Cl) can improve efficiency. Purification via flash column chromatography or recrystallization is critical for isolating high-purity product .
Q. How is the stability of the benzyl carbamate group evaluated under varying experimental conditions?
The benzyl carbamate (Cbz) group is stable under basic and mildly acidic conditions but can be cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid). Stability tests involve exposing the compound to pH gradients (e.g., pH 2–10 buffers) and monitoring degradation via HPLC or TLC. For long-term storage, the compound should be kept anhydrous and under inert gas (N₂/Ar) to prevent hydrolysis .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR confirm the cis-cyclohexyl configuration and carbamate linkage (e.g., carbonyl resonance at ~155 ppm).
- Mass Spectrometry (ESI/MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (263.33 g/mol) .
- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
- Melting Point : Sharp melting points (e.g., 192°C) indicate purity .
Advanced Research Questions
Q. How does the carbamate group influence enzyme inhibition mechanisms in biochemical assays?
The carbamate group can form covalent bonds with nucleophilic residues (e.g., serine in acetylcholinesterase) via transient carbamylation, leading to reversible inhibition. Computational docking studies (e.g., using AutoDock Vina) reveal that the benzyl group enhances lipophilicity, improving membrane permeability and target engagement. Competitive inhibition assays (e.g., Ellman’s method) with IC₅₀ values quantify potency, while selectivity is assessed against related enzymes (e.g., butyrylcholinesterase) .
Q. What strategies are employed to resolve contradictions in reaction outcomes during analog synthesis?
Discrepancies in yields or stereochemistry may arise from:
- Stereochemical drift : Use chiral HPLC to monitor enantiopurity during synthesis.
- Side reactions : Employ protecting groups (e.g., tert-butyl) for sensitive functional groups .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.
Document reaction parameters (time, temp, solvent) systematically and validate via LC-MS to identify bottlenecks .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR Studies : Correlate substituent electronic properties (Hammett σ) with inhibitory activity.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues).
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity, guiding structural modifications (e.g., adding hydrophilic groups to reduce logP) .
Q. What role does the cis-cyclohexyl configuration play in molecular recognition?
The cis configuration imposes a rigid chair conformation, optimizing spatial alignment with hydrophobic pockets in target proteins (e.g., proteases). Comparative studies with trans analogs show ~10-fold lower IC₅₀ values for the cis form, attributed to better van der Waals contacts. X-ray crystallography of protein-ligand complexes can validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
